molecular formula C13H14N2O3S B6019315 2-(ethylsulfanyl)-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4(3H)-one

2-(ethylsulfanyl)-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B6019315
M. Wt: 278.33 g/mol
InChI Key: QXEALWROTCQMRO-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound features an ethylsulfanyl group at position 2, a hydroxy group at position 6, and a methoxyphenyl group at position 3, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base can form an intermediate, which is then cyclized with thiourea to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the hydroxy or methoxy positions.

Scientific Research Applications

2-(ethylsulfanyl)-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential bioactivity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4(3H)-one
  • 2-(ethylsulfanyl)-6-hydroxy-3-(4-chlorophenyl)pyrimidin-4(3H)-one
  • 2-(ethylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one

Uniqueness

2-(ethylsulfanyl)-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of the ethylsulfanyl group, hydroxy group, and methoxyphenyl group in the pyrimidine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-ethylsulfanyl-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-19-13-14-11(16)8-12(17)15(13)9-4-6-10(18-2)7-5-9/h4-8,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEALWROTCQMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC(=O)N1C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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